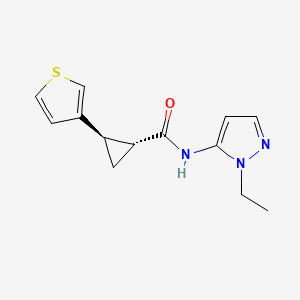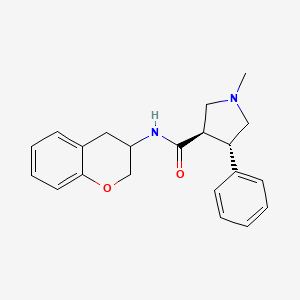
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the proliferation and survival of cancer cells. This compound has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with various types of cancer.
Mécanisme D'action
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide inhibits the activity of various kinases, including BTK, ITK, and TXK, by binding to their active sites. This leads to the inhibition of downstream signaling pathways that are involved in the proliferation and survival of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax.
Biochemical and physiological effects:
This compound has been shown to have potent anticancer activity in preclinical models of cancer. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the activity of other anticancer agents. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide has several advantages for lab experiments, including its potent anticancer activity, good pharmacokinetic properties, and ability to enhance the activity of other anticancer agents. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for the development and use of (1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide. One direction is the evaluation of its safety and efficacy in clinical trials, which are currently ongoing. Another direction is the development of combination therapies that include this compound and other anticancer agents. Additionally, there is a need for further research to elucidate the mechanism of action of this compound and to identify biomarkers that can predict response to the drug.
Méthodes De Synthèse
The synthesis of (1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are commercially available and include 2-ethylpyrazole-3-carboxylic acid, 2-thiophenecarboxylic acid, and cyclopropanecarboxylic acid. The synthesis involves the use of various reagents and solvents, including thionyl chloride, triethylamine, and N,N-dimethylformamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Propriétés
IUPAC Name |
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-16-12(3-5-14-16)15-13(17)11-7-10(11)9-4-6-18-8-9/h3-6,8,10-11H,2,7H2,1H3,(H,15,17)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYFTUAFSOCRM-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2CC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)NC(=O)[C@@H]2C[C@H]2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-bromopyrazol-1-yl)ethyl]-3-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7342065.png)
![(1R,2R)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342068.png)
![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-[2-(3-methylpyridin-2-yl)ethyl]urea](/img/structure/B7342070.png)

![1-[(1R,3S)-3-cyanocyclopentyl]-3-[[2-(2-methylpropyl)phenyl]methyl]urea](/img/structure/B7342087.png)
![1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-3-(2-methyl-2-naphthalen-2-ylpropyl)urea](/img/structure/B7342089.png)
![3-methoxy-N-[[(2R)-oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7342097.png)
![5-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7342100.png)
![methyl 1-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B7342108.png)
![N-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-4-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7342116.png)
![6-(4-chlorophenyl)-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7342118.png)
![4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6-propan-2-ylquinazoline](/img/structure/B7342123.png)
![(4S,5S)-4-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one](/img/structure/B7342131.png)
![4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7342142.png)